3-Methylhexanoic acid, specifically the (S)-enantiomer, is a branched-chain fatty acid with the molecular formula and a molecular weight of approximately 130.19 g/mol. It is also known as 3-methylcaproic acid and is characterized by its unique structure that includes a methyl group at the third carbon of the hexanoic acid chain. This compound has garnered interest in various scientific fields due to its distinct properties and potential applications.
3-Methylhexanoic acid can be derived from natural sources, particularly in the context of microbial metabolism. It is found in certain bacterial species and is also produced during the fermentation of various substrates. Additionally, it can be synthesized chemically in laboratory settings.
3-Methylhexanoic acid falls under the category of fatty acids and more specifically, it is classified as a monocarboxylic acid due to the presence of a single carboxylic functional group. Its systematic name according to IUPAC nomenclature is 3-methylhexanoic acid, and it has been assigned a CAS registry number of 3780-58-3.
The synthesis of 3-methylhexanoic acid can be achieved through various methods, including:
The chemical synthesis typically requires controlled conditions, including temperature and pH, to optimize yield and selectivity for the (S)-enantiomer. Advanced techniques such as chromatography may be employed to purify the final product.
The InChIKey for 3-methylhexanoic acid is NZQMQVJXSRMTCJ-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases. The compound exhibits chirality due to its asymmetric carbon atom at position three.
3-Methylhexanoic acid participates in several chemical reactions typical of carboxylic acids, including:
These reactions often require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently. The choice of solvent and reaction environment can significantly influence product yields.
In biological systems, 3-methylhexanoic acid may play roles as a metabolic intermediate or signaling molecule. Its action mechanisms often involve:
Studies have shown that this compound's derivatives can influence human body odor characteristics, particularly when interacting with skin microbiota .
Relevant data indicate that these properties make it suitable for various applications within chemical industries .
3-Methylhexanoic acid has several applications across different fields:
(S)-3-Methylhexanoic acid represents a critical chiral building block for pharmaceutical synthesis, with its stereochemical purity directly influencing the biological activity of final drug products. Recent advances in catalytic methodologies have enabled efficient access to this enantiomerically enriched compound through innovative synthetic routes. Asymmetric hydrogenation stands out as a particularly powerful approach, leveraging chiral metal complexes to achieve high stereocontrol. Nobel Prize-recognized technologies employing Rh(I) and Ir(I) catalysts have demonstrated exceptional enantioselectivity profiles (typically >95% ee) for structurally related aliphatic carboxylic acids under moderate pressure and temperature conditions [2] [6]. These methodologies benefit from their atom economy and reduced waste generation compared to traditional resolution techniques.
Organocatalysis has emerged as a complementary strategy, especially for pharmaceutical intermediates sharing structural similarities with (S)-3-methylhexanoic acid. Phase-transfer catalysis (PTC) using Cinchona alkaloid derivatives has proven effective for enantioselective carbon-carbon bond formation. In the synthesis of pregabalin precursors, Maruoka's group achieved high enantiomeric enrichment using a biphasic cyclopentane/water system with quaternary ammonium catalysts, yielding enantiomeric excesses exceeding 90% [7]. This approach eliminates the need for precious metals while maintaining excellent stereochemical outcomes. The catalytic mechanism involves molecular recognition at the interface, where the chiral catalyst facilitates the enantioselective delivery of nucleophiles to prochiral substrates.
Recent innovations have addressed previous limitations in substrate scope and functional group tolerance. Modified Crabtree-type Ir catalysts with bulky phosphine ligands demonstrate enhanced activity toward β-branched aliphatic acids without directing groups. These catalysts operate through a unique Ir(V) hydride intermediate that enables the reduction of sterically hindered tetra-substituted enol precursors [6]. Computational studies reveal that enantioselectivity originates from ligand-substrate dispersion interactions that stabilize the pro-(S) transition state by approximately 2.3 kcal/mol compared to its enantiomeric counterpart.
Table 1: Comparative Performance of Asymmetric Catalysis Approaches for Chiral Aliphatic Acids
Catalyst Type | Substrate Class | Typical ee (%) | TON | Key Advantages |
---|---|---|---|---|
Rh(I)-DiPAMP Complex | Dehydroamino acid derivatives | >99 | 50,000 | Industrial precedence |
Ir(I)-PHOX Complex | Trisubstituted alkenes | 92-98 | 2,000 | Broad substrate scope |
Quaternary Ammonium PTC | β-Alkyl-β-cyanocarboxylates | 85-93 | 100-300 | Metal-free, aqueous compatibility |
Proline-Derivatives | Aldehydes/Ketones | 90-99 | 50-100 | Biocompatible, inexpensive |
Enzymatic strategies have gained prominence for their exceptional stereodifferentiation capability and sustainability credentials. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) have demonstrated remarkable efficiency in the kinetic resolution of racemic 3-methylhexanoic acid esters. The process exploits the enantioselective hydrolysis of ester bonds, where lipases typically exhibit faster reaction kinetics toward the (R)-enantiomer, leaving the desired (S)-enantiomer enriched in the unreacted substrate pool. Pseudomonas cepacia lipase (PCL) immobilized on epoxy-functionalized resins has emerged as particularly effective, achieving enantiomeric ratios (E-values) exceeding 200 at substrate concentrations up to 3M – a critical parameter for industrial implementation [4].
Immobilization technology has revolutionized biocatalytic process economics by enabling enzyme reuse and enhancing stability. The epoxy resin D5730 provides multipoint covalent attachment for Talaromyces thermophilus lipase (TTL) mutants, significantly improving their operational performance. After immobilization optimization, the mutant L206F/P207F/L259F TTL exhibited a specific activity of 413.2 U/g toward the ethyl ester of 3-cyano-5-methylhexanoic acid (a pregabalin precursor structurally analogous to 3-methylhexanoic acid). Most impressively, the immobilized lipase retained 46.3% conversion efficiency after 10 reaction cycles in an n-heptane-water biphasic system, addressing the historical limitation of enzyme single-use constraints [4].
Downstream processing innovations have emerged for efficient chiral acid purification. Aqueous two-phase systems (ATPS) composed of acetone/ammonium sulfate demonstrate exceptional partitioning behavior for (S)-3-methylhexanoic acid analogs. Under optimized conditions (15% w/w ammonium sulfate, 35% w/w acetone), these systems achieve >99% recovery yields while simultaneously removing 99% of microbial cells and 86% of contaminating proteins from bioconversion broths [5]. The technique exploits the differential solubility of chiral acids in solvent-rich phases versus the salting-out effects in salt-dominated phases, providing an eco-friendly alternative to organic solvent extraction.
Table 2: Performance Metrics of Lipase-Mediated Kinetic Resolution Processes
Parameter | Free Lipase | Immobilized Lipase | Improvement Factor |
---|---|---|---|
Substrate Loading | 0.5 M | 3.0 M | 6× |
Operational Stability | Single use | 10 cycles | 10× |
Conversion at 3M | <20% | 49.7% | 2.5× |
eep (enantiomeric excess product) | 95% | 95% | Maintained |
Catalytic Efficiency (kcat/Km) | 37.23 mM⁻¹s⁻¹ | 413.2 U/g | 11.1× |
Translating stereoselective synthesis to manufacturing scale presents multifaceted engineering and economic challenges. The pharmaceutical industry faces substrate inhibition barriers during enzymatic hydrolysis, particularly when attempting high-concentration processing to reduce reactor volume and capital costs. For lipase-mediated resolutions of aliphatic carboxylic acid precursors, substrate concentrations above 1.5M typically trigger significant activity loss (>50% reduction) due to molecular crowding effects and noncompetitive inhibition [4]. Process intensification strategies employing zinc acetate supplementation (50-150 mM) have successfully mitigated this limitation by forming insoluble complexes with the acidic product, shifting the reaction equilibrium toward completion while minimizing enzyme inhibition.
Enantiomer recycling constitutes another critical optimization frontier for economic viability. Traditional kinetic resolution theoretically caps maximum yield at 50%, necessitating efficient racemization protocols for the off-enantiomer. Chemical racemization of unreacted (R)-3-methylhexanoic acid esters under basic conditions (NaOH, 80-100°C) enables full substrate utilization through iterative resolution cycles. Recent advances employ dynamic kinetic resolution (DKR) systems combining lipases with racemization catalysts (e.g., Shvo's catalyst) in one-pot operations, pushing theoretical yields toward 100% while maintaining excellent enantioselectivity [7]. These integrated systems eliminate the need for separate racemization steps, significantly simplifying process architecture.
Environmental metrics increasingly influence production route selection. Life-cycle analysis comparisons reveal that enzymatic routes reduce E-factor values (kg waste/kg product) by 30-60% compared to chemocatalytic approaches, primarily through avoidance of heavy metals and reduced solvent consumption [5] [7]. Modern bioprocess designs incorporate in situ product removal (ISPR) technologies such as expanded-bed adsorption or membrane-assisted separation to minimize downstream purification burdens. The pharmaceutical sector has demonstrated these principles in pregabalin manufacturing, where biocatalytic processes replaced early-stage chemical resolutions, reducing solvent consumption by 85% and overall waste generation by 40% while achieving annual production volumes exceeding 10,000 tons [2] [7].
Table 3: Key Process Parameters for Industrial-Scale Chiral Acid Production
Process Parameter | Conventional Chemical | Biocatalytic Process | Advantage |
---|---|---|---|
Temperature Regime | 60-120°C | 25-40°C | Energy savings (~40%) |
Reaction Pressure | 5-100 bar H₂ | Atmospheric | Simpler reactor design |
Catalyst Loading | 0.1-1.0 mol% | 2-8 wt% | Higher but recyclable |
Solvent Intensity | 15-30 L/kg | 5-10 L/kg | Reduced waste streams |
Theoretical Maximum Yield | 100% | 100% (with DKR) | Comparable |
E-factor (kg waste/kg product) | 25-50 | 8-15 | Improved environmental profile |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0